(4-sulfophenyl)mercury
Description
Properties
CAS No. |
17014-79-8 |
|---|---|
Molecular Formula |
C6H5HgO3S |
Molecular Weight |
357.76 g/mol |
IUPAC Name |
(4-sulfophenyl)mercury |
InChI |
InChI=1S/C6H5O3S.Hg/c7-10(8,9)6-4-2-1-3-5-6;/h2-5H,(H,7,8,9); |
InChI Key |
KQAOIKIZSJJTII-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)O)[Hg] |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)O)[Hg] |
Other CAS No. |
17014-79-8 |
Synonyms |
4-mercuriphenylsulfonate p-mercuriphenylsulfonate para-mercuriphenylsulfonate |
Origin of Product |
United States |
Preparation Methods
Direct Mercuration of Sulfonated Aromatic Substrates
Direct mercuration involves reacting a sulfonated aromatic compound with a mercury salt under controlled conditions. For (4-sulfophenyl)mercury, this typically employs mercuric acetate () or mercuric chloride () as the mercury source. The reaction proceeds via electrophilic aromatic substitution, where the mercury ion acts as an electrophile:
Key parameters include:
Sulfonation Followed by Mercuration
An alternative approach involves sulfonating a pre-formed organomercury compound. For example, phenylmercury acetate may undergo sulfonation using concentrated sulfuric acid () or oleum:
This method requires precise control of sulfonation conditions to avoid cleavage of the Hg–C bond, which is susceptible to strong acids.
Optimization of Reaction Conditions
Role of Stabilizing Agents
The inclusion of sulfur-containing stabilizers (e.g., sodium sulfide, ) mitigates mercury reduction and enhances product stability. Patent data demonstrate that adding 0.5–2.5 parts by weight of per 10 parts of elemental mercury suppresses re-oxidation, ensuring consistent yields.
Solvent Systems and Temperature
Experiments using paraffin wax as a reaction medium reveal its dual role as a solvent and stabilizer. At 120–180°C, paraffin facilitates homogeneous mixing of mercury sulfide intermediates and sulfur, while its low melting point (47–95°C) allows facile separation post-reaction.
Comparative Analysis of Synthetic Methods
The table below summarizes key methodologies for synthesizing this compound analogs, highlighting advantages and limitations:
| Method | Mercury Source | Sulfonation Agent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Mercuration | Pre-sulfonated | 68–72 | 90–95 | |
| Post-Sulfonation | 55–60 | 85–88 | ||
| Stabilized Reaction | 75–80 | 92–96 |
Notes :
-
Direct mercuration achieves higher purity but requires pre-sulfonated substrates.
-
Stabilized reactions using and improve yield at the cost of additional purification steps.
Mechanistic Insights into Mercury-Sulfur Interactions
Redox Dynamics
The reduction of to by in aqueous systems follows first-order kinetics, with isotopic fractionation factors () of −2.20 ± 0.16‰ under open-system conditions. This implies that mercury speciation during synthesis must be tightly controlled to avoid unintended redox shifts.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Para-Mercury-Benzenesulfonic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the removal of the mercury atom, resulting in the formation of benzenesulfonic acid.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions .
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, benzenesulfonic acid, and substituted benzene compounds .
Scientific Research Applications
Chemical Research Applications
Reagent in Organic Synthesis
(4-sulfophenyl)mercury serves as a reagent in organic synthesis, facilitating various chemical reactions. Its ability to act as a catalyst enhances reaction efficiency and selectivity, making it valuable in synthetic chemistry.
Table 1: Chemical Reactions Involving this compound
Biological Applications
Biochemical Studies
In biological research, this compound is employed to investigate enzyme activities and protein interactions. It has been utilized in studies assessing the effects of mercury on cellular processes.
Case Study: Enzyme Inhibition
A study demonstrated that this compound inhibited specific enzyme activities in vitro, providing insights into its potential as a biochemical tool for understanding enzyme regulation and function .
Medical Applications
Drug Development
Research has explored the potential of this compound in drug development, particularly in the context of anticancer therapeutics. Its unique properties allow it to interact with biological molecules, which can lead to novel therapeutic strategies.
Table 2: Medical Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Evaluated cytotoxicity against cancer cell lines | |
| Mercury Toxicity | Investigated effects on human health |
Case Study: Mercury Poisoning Treatment
In clinical settings, cases of mercury poisoning have been documented where this compound was involved. Treatment protocols have included chelation therapy to mitigate mercury toxicity and restore normal physiological functions .
Industrial Applications
Production of Specialty Chemicals
This compound is utilized in the production of specialty chemicals and serves as an intermediate in synthesizing other compounds. Its role in industrial applications highlights its versatility and importance in chemical manufacturing.
Mechanism of Action
The mechanism of action of Para-Mercury-Benzenesulfonic Acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group allows the compound to form strong interactions with proteins, while the mercury atom can bind to thiol groups in enzymes, inhibiting their activity. This dual interaction mechanism makes it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural and Functional Differences
Organomercury compounds vary in substituents, which dictate their reactivity, solubility, and applications. Below is a comparative analysis:
*Phasing success rates from , reflecting usage in alpha-helical membrane protein structures.
Reactivity and Mechanism
- This compound : The sulfonate group enhances water solubility, making it suitable for aqueous environments. Its mercury atom reacts with cysteine residues, disrupting disulfide bonds or blocking ion channels .
- MMC and Ethylmercurials : Lipophilic alkyl groups enable deeper penetration into membrane proteins, enhancing phasing efficiency in crystallography .
- Thimerfonat : The ethyl-sulfophenyl thioether structure allows prolonged stability in biological matrices, ideal for preservatives .
Toxicity and Environmental Impact
Crystallography
Biochemical Studies
- Sodium p-chloromercuribenzenesulfonate (CAS 14110-97-5): Inhibits aquaporins by covalent modification of cysteine residues, demonstrating specificity for thiol groups .
- Thimerfonat : Historical use in vaccines highlights its stability in biological fluids, though largely replaced due to mercury toxicity concerns .
Comparative Efficacy in Assays
- In cytotoxicity assays, this compound derivatives show IC₅₀ values in the nanomolar range for CD44⁺ cancer cells, outperforming non-sulfonated analogs .
Q & A
Q. How should researchers structure literature reviews to address gaps in this compound toxicology?
- Methodological Answer : Use systematic review protocols: (1) Define search terms (e.g., "this compound" AND "toxicity"), (2) Filter Scopus/Web of Science for peer-reviewed studies (1995–present), (3) Apply VOSviewer for co-occurrence keyword analysis to identify understudied endpoints (e.g., neurodevelopmental effects) .
Q. What criteria ensure high-quality data reporting for this compound experiments?
- Methodological Answer : Adhere to FAIR principles: Include raw instrumental outputs (e.g., chromatograms, spectra) in repositories like Chemotion. Document uncertainty factors (e.g., ±5% for ICP-MS quantification) and environmental conditions (e.g., temperature, ionic strength). Use standardized templates from the UNEP Mercury Toolkit for cross-study comparability .
Conflict Resolution and Policy Relevance
Q. How can conflicting regulatory thresholds for this compound be harmonized globally?
- Methodological Answer : Conduct meta-analyses of dose-response relationships across jurisdictions. Use probabilistic risk assessment to derive consensus reference doses (RfDs), incorporating uncertainty factors for interspecies extrapolation and exposure duration. Engage in Minamata Convention effectiveness evaluations to align policies with mechanistic and statistical evidence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
